Desferrithiocin
CAS No.: 105635-69-6
Cat. No.: VC0218314
Molecular Formula: C10H9N2NaO3S
Molecular Weight: 260.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105635-69-6 |
|---|---|
| Molecular Formula | C10H9N2NaO3S |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |
| Standard InChI Key | UGJSEILLHZKUBG-HNCPQSOCSA-M |
| Isomeric SMILES | C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
| Canonical SMILES | CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
Desferrithiocin (DFT) is officially known as (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid, typically used as its sodium salt in research and potential clinical applications . The compound has a molecular formula of C10H9N2NaO3S and a molecular weight of 260.25 g/mol . Its structure can be viewed as derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine . The compound is identified by several registration numbers, including CAS number 105635-69-6 and ChEMBL ID CHEMBL63540 .
Structural Characteristics
Desferrithiocin employs a thiazoline platform with three donor groups for iron binding: a phenol, a thiazoline nitrogen, and a carboxyl group . This tricoordinate ligand forms a 2:1 complex with Fe(III), with a binding constant (β2) of 4 × 10^29, indicating strong affinity for iron . Based on studies using chromium(III) as a surrogate, the compound likely forms two iron diastereomers, identified as the Λ and Δ complexes .
Source and Origin
Microbial Production
Desferrithiocin is a siderophore produced by the microorganism Streptomyces pilosus . Siderophores are low-molecular-weight compounds produced by microorganisms to aid in the transport and sequestration of ferric iron, which is essential for their growth but typically insoluble at physiological pH . The production of such chelators represents an evolutionary adaptation enabling these organisms to compete effectively for essential iron in their environment.
Biological Mechanism and Activity
Iron Chelation Properties
Desferrithiocin functions as a potent iron chelator, forming stable complexes with ferric iron (Fe³⁺). The compound demonstrates excellent iron-clearing efficacy when administered both orally and subcutaneously in animal models . Studies have shown that desferrithiocin is substantially more effective than other iron chelators, such as desferrioxamine or pyridoxal isonicotinyl hydrazone, in reducing hepatocyte iron in vitro .
Efficacy Studies
Animal Models of Iron Chelation
Desferrithiocin has been evaluated extensively in various animal models, showing excellent iron-clearing properties. When administered to rodents, the compound demonstrated an iron-clearing efficiency (ICE) of 5.5 ± 3.2% . More impressively, in Cebus apella primates, desferrithiocin showed an ICE of 16.1 ± 8.5% .
The efficacy of desferrithiocin has been assessed through two primary approaches:
-
Measuring the effect of a single dose (10-100 mg/kg) on ⁵⁹Fe excretion in iron-loaded rats labeled with ⁵⁹Fe
-
Examining the effect of daily oral administration for two weeks (10-25 mg/kg/day) on growing rats
In comparative studies with other iron chelators, desferrithiocin and its analogues consistently demonstrated increased efficiency in the Cebus monkey model compared to rodent models . This suggests potentially favorable performance in humans, given the closer physiological similarity between primates and humans.
Comparative Performance
Table 1: Comparative Iron-Clearing Efficiency of Desferrithiocin and Selected Analogues
| Compound | Rodent ICE (%) | Primate ICE (%) | Toxicity Profile |
|---|---|---|---|
| Desferrithiocin (DFT) | 5.5 ± 3.2 | 16.1 ± 8.5 | Severe nephrotoxicity |
| Desmethyl desferrithiocin (DMDFT) | 2.4 ± 0.6 | 8.0 ± 2.5 | Reduced toxicity |
| DADFT | 2.7 ± 0.5 | 21.5 ± 12 | No renal toxicity |
| DADMDFT | 1.4 ± 0.6 | 12.4 ± 7.6 | No renal toxicity |
Toxicological Profile
Renal Toxicity
Despite its promising iron-chelating properties, desferrithiocin exhibits significant toxicity, particularly nephrotoxicity, which has limited its direct clinical application . When administered to rodents at a daily dosage of 384 μmol/kg over a period of 10 days, desferrithiocin demonstrated severe renal toxicity . Additionally, at doses of 25 mg/kg/day for two weeks, evidence of toxicity was observed in oral administration studies .
Other Toxicity Concerns
Beyond renal toxicity, ferrithiocin (the ferric complex of desferrithiocin) has shown cytotoxic properties in vitro, causing membrane disruption and release of intracellular aspartate aminotransferase . This cytotoxicity raises additional concerns about the safety profile of the compound, particularly in chronic administration scenarios.
Structure-Activity Relationship Studies
Development of Analogues
The remarkable oral activity of desferrithiocin, despite its toxicity issues, has spurred extensive structure-activity relationship (SAR) studies focused on identifying analogues with similar iron-clearing properties but reduced toxicity . These studies have investigated systematic modifications to the desferrithiocin scaffold to understand the relationship between structural features and both efficacy and toxicity.
Clinical Development
The SAR studies have led to three different desferrithiocin analogues being evaluated in human clinical trials . One of these, known as deferitrin [(S)-4′-(HO)-DADFT], progressed to human clinical trials after showing amelioration of the renal and gastrointestinal abnormalities observed with the parent compound in rodent toxicity studies .
Metabolism Studies
Metabolic Pathways
Metabolism studies of desferrithiocin analogues, particularly (S)-4′-(CH3O)-DADFT, have revealed important information about their in vivo processing. When administered subcutaneously to rats at a dose of 300 μmol/kg, (S)-4′-(CH3O)-DADFT was demethylated in the liver, producing (S)-4′-(HO)-DADFT . This observation has informed the design and development of subsequent analogues with improved metabolic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume